![molecular formula C12H20N2O4 B6644528 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid, also known as MCCP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of a naturally occurring amino acid, glutamic acid, and has been studied for its potential use in various biomedical applications.
Applications De Recherche Scientifique
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been studied for its potential use in various biomedical applications, such as drug delivery, tissue engineering, and bioimaging. 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been shown to have excellent biocompatibility, making it an ideal candidate for drug delivery systems. It can also be functionalized with various functional groups, such as fluorescent dyes, making it suitable for bioimaging applications. Additionally, 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been studied for its potential use in tissue engineering, where it can be used as a scaffold material for the growth of cells and tissues.
Mécanisme D'action
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid works by binding to glutamate receptors, which are found in the central nervous system. It has been shown to modulate the activity of these receptors, leading to various physiological effects. Additionally, 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is believed to contribute to various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is its excellent biocompatibility, which makes it an ideal candidate for various biomedical applications. Additionally, 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid can be functionalized with various functional groups, making it suitable for a wide range of applications. However, one of the limitations of 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is its relatively complex synthesis method, which may limit its widespread use.
Orientations Futures
There are several future directions for 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid research. One potential direction is the development of novel drug delivery systems using 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid. Additionally, 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid can be further functionalized with various functional groups, such as targeting moieties, to enhance its specificity for certain cells or tissues. Furthermore, 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid can be studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.
Conclusion:
In conclusion, 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is a promising chemical compound that has gained significant attention in the field of scientific research. Its excellent biocompatibility and potential for functionalization make it an ideal candidate for various biomedical applications. 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects, and its therapeutic potential in the treatment of various diseases warrants further investigation.
Méthodes De Synthèse
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is synthesized through the reaction of glutamic acid with cyclopentylamine and acetic anhydride. The reaction results in the formation of 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid, which is then purified through various techniques, such as column chromatography and recrystallization. The purity of the 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is then confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
5-[(3-methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-8-5-6-9(7-8)13-12(18)14-10(15)3-2-4-11(16)17/h8-9H,2-7H2,1H3,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPDYRHGAWGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(=O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
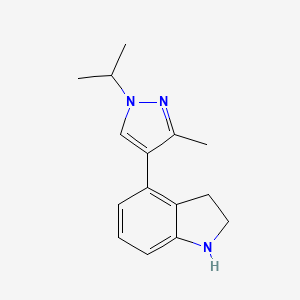

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
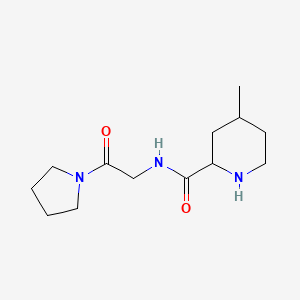
![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)
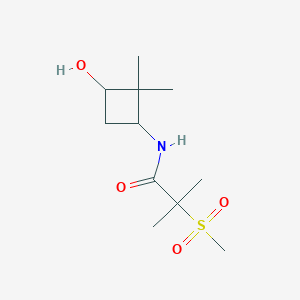

![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
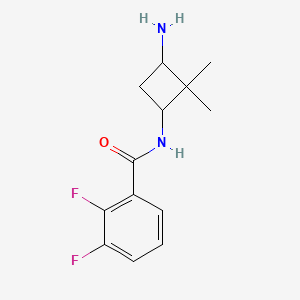
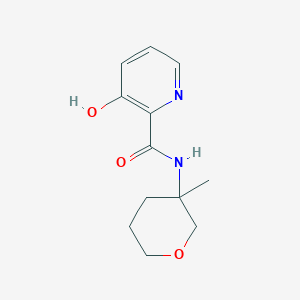
![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)